molecular formula C6H5F5N2 B15204669 1-Methyl-5-(pentafluoroethyl)-1H-pyrazole

1-Methyl-5-(pentafluoroethyl)-1H-pyrazole

Cat. No.: B15204669
M. Wt: 200.11 g/mol
InChI Key: DMMSJIOUURKOMY-UHFFFAOYSA-N
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Description

1-Methyl-5-(pentafluoroethyl)-1H-pyrazole is a fluorinated heterocyclic compound. It belongs to the class of pyrazoles, which are five-membered rings containing two adjacent nitrogen atoms. The presence of a pentafluoroethyl group and a methyl group on the pyrazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(pentafluoroethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a pentafluoroethyl-substituted ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(pentafluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper and may be carried out under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various reduced pyrazole derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of pyrazole-based compounds.

Scientific Research Applications

1-Methyl-5-(pentafluoroethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(pentafluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of the pentafluoroethyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-(pentafluoroethyl)-1H-imidazole: Similar in structure but contains an imidazole ring instead of a pyrazole ring.

    1-Methyl-5-(trifluoromethyl)-1H-pyrazole: Contains a trifluoromethyl group instead of a pentafluoroethyl group.

    1-Methyl-3-(pentafluoroethyl)-1H-pyrazole: The position of the pentafluoroethyl group is different.

Uniqueness

1-Methyl-5-(pentafluoroethyl)-1H-pyrazole is unique due to the specific positioning of the pentafluoroethyl group and the presence of a methyl group on the pyrazole ring. This combination of substituents can lead to distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H5F5N2

Molecular Weight

200.11 g/mol

IUPAC Name

1-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyrazole

InChI

InChI=1S/C6H5F5N2/c1-13-4(2-3-12-13)5(7,8)6(9,10)11/h2-3H,1H3

InChI Key

DMMSJIOUURKOMY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(C(F)(F)F)(F)F

Origin of Product

United States

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